Functional Differentiation from Pan-Caspase Inhibitor Z-VAD(OMe)-FMK in Medullary Thyroid Carcinoma PARP Cleavage Assays
In a direct head-to-head comparison using TT medullary thyroid carcinoma cells, treatment with 20 μM Z-D(OMe)QMD(OMe)-FMK attenuated Mito-CP-induced PARP cleavage comparably to 20 μM Z-VAD(OMe)-FMK, a pan-caspase inhibitor [1]. This observation demonstrates that Z-D(OMe)QMD(OMe)-FMK achieves equivalent functional blockade of the execution-phase apoptotic marker PARP cleavage while employing a caspase-3-restricted mechanism, as opposed to the broad-spectrum caspase inactivation conferred by Z-VAD(OMe)-FMK [1].
| Evidence Dimension | Functional attenuation of PARP cleavage in MTC cells |
|---|---|
| Target Compound Data | 20 μM Z-D(OMe)QMD(OMe)-FMK |
| Comparator Or Baseline | 20 μM Z-VAD(OMe)-FMK (pan-caspase inhibitor) |
| Quantified Difference | Comparable PARP cleavage attenuation observed by Western blot |
| Conditions | TT medullary thyroid carcinoma cells treated with 5 μM Mito-CP for 24 h; co-treatment with indicated caspase inhibitors |
Why This Matters
Procurement of Z-D(OMe)QMD(OMe)-FMK enables mechanistic differentiation between caspase-3-specific and pan-caspase-mediated apoptotic signaling, a distinction unattainable with Z-VAD-FMK alone.
- [1] Qin D, von Harsdorf R, Li J, Li Y, Li P. Mitochondrial fission leads to Smac/DIABLO release quenched by ARC. Apoptosis. 2010;15(10):1187-1196. Figure 2E. PMCID: PMC3615196. View Source
